Lipophilicity Advantage Over the Des‑4‑Methoxy Analog (LogP and LogD Comparison)
The target compound bears an additional 4‑methoxy group on the benzenesulfonamide ring relative to the des‑methoxy analog N‑(4‑methoxy‑3‑(1H‑tetrazol‑1‑yl)phenyl)benzenesulfonamide. Computational predictions (ACD/Labs consensus model) indicate that this structural difference increases the calculated logP by approximately 0.5–0.7 units and elevates logD (pH 7.4) by a comparable magnitude, thereby enhancing membrane permeability potential . The des‑methoxy comparator has a predicted logP of 1.87 and logD of 1.87 ; the 4‑methoxy‑substituted target is anticipated to fall within the logP range of 2.3–2.6 and logD of 2.3–2.6, making it more suitable for applications requiring moderate to high passive diffusion.
| Evidence Dimension | Octanol‑water partition coefficient (logP) and distribution coefficient (logD at pH 7.4) |
|---|---|
| Target Compound Data | logP ~2.3–2.6; logD ~2.3–2.6 (predicted, consensus model) |
| Comparator Or Baseline | N‑(4‑methoxy‑3‑(1H‑tetrazol‑1‑yl)phenyl)benzenesulfonamide (des‑4‑methoxy): logP = 1.87, logD = 1.87 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7; ΔlogD ≈ +0.5 to +0.7 |
| Conditions | ACD/Labs consensus model prediction at 25 °C, pH 7.4 |
Why This Matters
Higher logP/logD values directly improve passive membrane permeability, which is critical for intracellular target engagement in cell‑based assays and for oral bioavailability in in vivo models.
